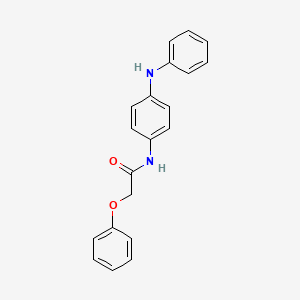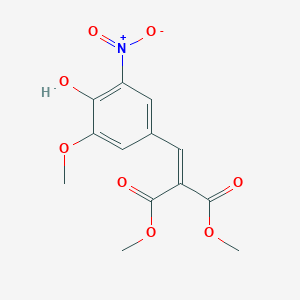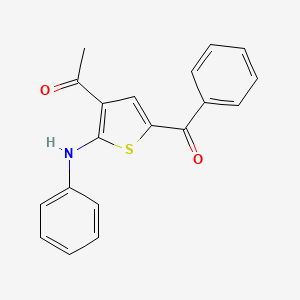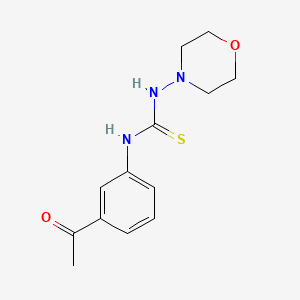![molecular formula C13H15N3OS B5861038 N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in the field of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and diabetes.
Wirkmechanismus
The exact mechanism of action of N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to reduce pain and swelling. It has also been shown to inhibit the growth of cancer cells, which can help to slow the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its versatility. It can be used in a wide range of experiments, from studying the effects of inflammation to studying the growth of cancer cells. However, one of the main limitations of using this compound is that it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of research could focus on developing new synthetic methods for producing this compound. Another area of research could focus on studying the effects of this compound on different types of cancer cells. Additionally, researchers could investigate the potential use of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Conclusion:
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. While there are some limitations to using this compound in lab experiments, it remains a versatile and promising compound for future research.
Synthesemethoden
The synthesis of N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide can be achieved through a multi-step process. The first step involves the synthesis of 2-methylbenzylamine, which is then reacted with thiosemicarbazide to form 5-(2-methylbenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with propanoyl chloride to form the final product, N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide.
Eigenschaften
IUPAC Name |
N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-11(17)14-13-16-15-12(18-13)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKXHSUKLJEOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)

![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)



![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)



